molecular formula C11H15NO4 B038132 3-(2,5-Dimethoxyanilino)propanoic acid CAS No. 115170-20-2

3-(2,5-Dimethoxyanilino)propanoic acid

Cat. No.: B038132
CAS No.: 115170-20-2
M. Wt: 225.24 g/mol
InChI Key: VLESTKDTHQLTGW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyanilino)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 2,5-dimethoxyanilino group. The dimethoxy substituents on the aniline ring likely enhance electron-donating effects and lipophilicity compared to halogenated or carbonyl-containing analogs, influencing solubility, bioavailability, and intermolecular interactions .

Properties

CAS No.

115170-20-2

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

3-(2,5-dimethoxyanilino)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)9(7-8)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)

InChI Key

VLESTKDTHQLTGW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NCCC(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)NCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : The dimethoxy groups in the target compound contrast with electron-withdrawing dichloro substituents in analogs, affecting electronic distribution and reactivity.
  • Metal Coordination: Dichloroanilino and carbonyl-containing derivatives (e.g., 3-(3,5-Dichloroanilinocarbonyl)propionic acid) exhibit metal-binding capabilities, unlike the dimethoxy variant, which may prioritize organic interactions .

Solubility and Stability:

  • 3-(2,5-Dimethoxyanilino)propanoic acid: Predicted to have moderate water solubility due to the polar propanoic acid group, but reduced by the hydrophobic dimethoxyaryl moiety.
  • 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid: Likely prone to hydrolysis under acidic/basic conditions due to the lactam ring, limiting shelf stability .
  • 3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid: The keto group may increase metabolic susceptibility compared to non-oxidized analogs .

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